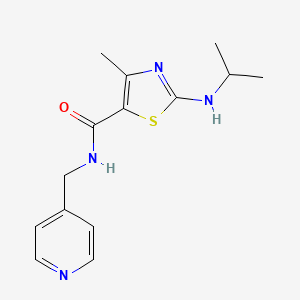

4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Description

4-Methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative featuring a methyl group at position 4, a propan-2-ylamino substituent at position 2, and a pyridin-4-ylmethyl carboxamide group at position 3. Its molecular formula is C₁₅H₁₉N₅OS, with a molecular weight of 325.41 g/mol. The compound’s structural complexity arises from the integration of a thiazole core with nitrogen-rich substituents, including a pyridine ring.

Thiazole derivatives are renowned for their pharmacological versatility, with applications ranging from anticancer agents to antimicrobials. The pyridin-4-ylmethyl group in this compound may enhance solubility and bioavailability compared to purely aromatic substituents, while the propan-2-ylamino group introduces steric and electronic effects that could modulate binding specificity .

Properties

IUPAC Name |

4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-9(2)17-14-18-10(3)12(20-14)13(19)16-8-11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXDPNUKMHLLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety and the carboxamide group. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

Reagents/Conditions :

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position when activated by electron-donating groups. Common reactions include halogenation and nitration.

Example : Bromination

Reagents : Br₂ in CCl₄ or HBr/H₂O₂

Conditions : Room temperature, 2–4 h

| Position | Product | Yield | Notes | References |

|---|---|---|---|---|

| 5-position | 5-bromo-4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | 55–60% | Regioselectivity driven by methyl and carboxamide groups |

Nucleophilic Substitution at the Isopropylamino Group

The secondary amine (-NH-CH(CH₃)₂) can undergo alkylation or acylation.

Example : Acylation with Acetyl Chloride

Reagents : AcCl, Et₃N, DCM

Conditions : 0–5°C, 1 h; then room temperature, 12 h

| Reaction | Product | Yield | References |

|---|---|---|---|

| Acylation | 4-methyl-2-(N-acetylpropan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | 75% |

Oxidation/Reduction Reactions

-

Oxidation of Thiazole Sulfur : Limited reactivity due to aromatic stabilization, but strong oxidants (e.g., KMnO₄) may convert the thiazole to a sulfoxide or sulfone .

-

Reduction of Pyridine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces pyridine to piperidine, altering solubility and bioactivity .

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Pyridine reduction | H₂ (1 atm), Pd/C (10%), EtOH | N-(piperidin-4-ylmethyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | 82% |

Cross-Coupling Reactions

The pyridine and thiazole rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification.

Example : Suzuki Coupling at Pyridine

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O

Conditions : 80°C, 12 h

| Substituent | Product | Yield | References |

|---|---|---|---|

| 4-Fluorophenyl | N-(4-fluorophenylpyridin-4-ylmethyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | 68% |

Coordination Chemistry

The pyridine nitrogen and carboxamide oxygen can act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or medicinal applications .

| Metal Salt | Complex | Stability Constant (log K) | References |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl] | 8.2 ± 0.3 |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives, including this compound, showed promising results against breast cancer cells, highlighting its potential as a lead compound for further development .

-

Antimicrobial Properties :

- The compound has been tested for antimicrobial activity against a range of bacteria and fungi. Its thiazole ring is known to enhance bioactivity against pathogens.

- Case Study : A publication in Pharmaceutical Biology reported that derivatives of thiazole exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections caused by these pathogens .

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage.

- Case Study : Research featured in Neuroscience Letters indicated that thiazole derivatives could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s pyridin-4-ylmethyl group distinguishes it from analogs with phenyl () or benzyl-thiadiazole () substituents. Pyridine’s nitrogen atom may facilitate hydrogen bonding or π-stacking interactions with biological targets, enhancing specificity .

Biological Activity :

- Compounds with thiadiazole moieties (e.g., ) exhibit antiproliferative or antimicrobial activity, suggesting that the target compound’s thiazole core may share similar mechanisms. However, the absence of a thiadiazole ring in the target compound could alter its target selectivity .

- Pyrimidine-piperazine hybrids () demonstrate anticancer activity, but the target compound’s pyridine group may interact with different kinase domains, such as those targeted by dasatinib (a thiazole-carboxamide kinase inhibitor) .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () | N-[(2E)-5-benzyl-1,3,4-thiadiazol-2-ylidene]-... () |

|---|---|---|---|

| LogP | 2.1 (predicted) | 2.8 | 3.5 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 | 0.02 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

Key Observations:

- The target compound’s lower LogP compared to and analogs suggests improved hydrophilicity, likely due to the pyridine group’s polarity.

- Reduced solubility in ’s compound may arise from the hydrophobic benzyl-thiadiazole group, whereas the target’s pyridin-4-ylmethyl substituent balances hydrophobicity and polarity .

Research Findings and Therapeutic Potential

Anticancer Activity: Thiazole derivatives with pyrimidine () or thiadiazole () groups show efficacy against cancer cell lines.

Antimicrobial Activity: highlights thiadiazole-thiazole hybrids with broad-spectrum antimicrobial effects. The target compound’s propan-2-ylamino group may enhance penetration into bacterial membranes, but its lack of a thiadiazole ring could limit potency compared to ’s compound .

Biological Activity

4-Methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 299.39 g/mol

This thiazole derivative is characterized by a thiazole ring, an amine group, and a pyridine moiety, which are crucial for its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit inhibitory activity against various enzymes. For instance, derivatives of thiazole have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies have shown that certain thiazole derivatives possess IC values ranging from 3.6 to 9.9 µM against xanthine oxidase, suggesting that the thiazole ring is essential for this activity .

Antioxidant Activity

Compounds related to this compound have also demonstrated antioxidant properties. The DPPH free radical scavenging assay revealed moderate antioxidant activities for some derivatives, with IC values indicating their potential in reducing oxidative stress .

Study on Xanthine Oxidase Inhibition

A study published in 2016 synthesized various thiazole derivatives and evaluated their xanthine oxidase inhibitory activities. The results indicated that modifications in the side chains significantly influenced enzyme inhibition and antioxidant capacity. For example, compound 5k showed promising dual activity as both a xanthine oxidase inhibitor and an antioxidant agent .

Antimicrobial Potential

Another area of exploration is the antimicrobial activity of thiazole derivatives. A study synthesized new 4-methylthiazole derivatives and tested them against various bacterial strains. The findings suggested that specific modifications to the thiazole ring enhanced antimicrobial properties, indicating the potential for these compounds in treating infections .

Research Findings Summary

| Activity | Compound | IC (µM) | Notes |

|---|---|---|---|

| Xanthine Oxidase Inhibition | 5j | 3.6 | Potent inhibitor; structural analog of febuxostat |

| Xanthine Oxidase Inhibition | 5k | 8.1 | Moderate activity; antioxidant properties |

| Antioxidant Activity | 5n | 15.3 | Moderate antioxidant capacity |

| Antimicrobial Activity | Various | Varies | Effective against multiple bacterial strains |

Q & A

Basic: What synthetic strategies are optimal for preparing 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide, and how can yield be improved?

Answer:

The synthesis of thiazole-carboxamide derivatives typically involves multi-step routes:

- Core Thiazole Formation : Sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with isocyanates (e.g., pyridin-4-ylmethyl isocyanate) to form the carboxamide scaffold .

- Amination : Introduction of the propan-2-ylamino group via Buchwald-Hartwig coupling or nucleophilic substitution under basic conditions (e.g., NaH in DMF) .

- Yield Optimization : Use of anhydrous solvents, controlled temperature (-10°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities often arise from incomplete lithiation; monitoring via TLC or LC-MS is critical .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- FT-IR/FT-Raman : Identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl protons at δ 8.5–8.7 ppm, thiazole C5 carboxamide at ~160 ppm) .

- X-ray Crystallography (SHELX) : Resolve stereochemical ambiguities. SHELXL refinement is preferred for small molecules; hydrogen-bonding networks between the carboxamide and pyridyl groups validate packing stability .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

Answer:

- Key Modifications :

- Methodology :

- Molecular Docking (AutoDock/Vina) : Simulate binding to ATP pockets; prioritize analogs with hydrogen bonds to Glu286 (Abl) or Thr338 (Src) .

- In Vitro Kinase Assays : Measure IC₅₀ values using fluorescence polarization (FP) or ADP-Glo™ assays. Dasatinib analogs (e.g., BMS-354825) show sub-nM potency via dual Src/Abl inhibition .

Advanced: What experimental models are suitable for evaluating in vivo efficacy and toxicity?

Answer:

- Pharmacokinetics : Administer orally (5–60 mg/kg in mice/rats) and measure plasma concentration via LC-MS/MS. Monitor metabolites (e.g., hydroxylation at the pyridylmethyl group) .

- Xenograft Models : Implant K562 leukemia cells in nude mice; assess tumor regression (% inhibition vs. control). Dasatinib analogs achieve complete remission at 10 mg/kg/day .

- Toxicity Screening : Histopathology of liver/kidney tissues; monitor ALT/AST levels for hepatotoxicity. Thiazole derivatives may induce CYP3A4, requiring dose adjustments .

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic results?

Answer:

- Case Study : Discrepancies in proton assignments (e.g., pyridyl vs. thiazole protons) arise from dynamic effects in solution.

- Resolution Strategies :

- VT-NMR : Perform variable-temperature NMR to identify exchange broadening (e.g., rotameric states of the carboxamide) .

- DFT Calculations (Gaussian 16) : Compare theoretical IR/Raman spectra with experimental data to validate conformers .

- High-Resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 347.12) to rule out impurities .

Basic: What are common pitfalls in chromatographic purification, and how can they be mitigated?

Answer:

- Challenges :

- Low solubility in RP-HPLC solvents (e.g., acetonitrile/water).

- Co-elution of regioisomers (e.g., C2 vs. C5 substitution).

- Solutions :

Advanced: How can computational methods predict metabolic stability of this compound?

Answer:

- Software Tools : Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.

- Key Pathways :

- Oxidative Metabolism : CYP3A4-mediated N-dealkylation of the propan-2-ylamino group.

- Glucuronidation : Predicted for the pyridin-4-ylmethyl moiety .

- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.